Ethyl hexafluoroisopropyl carbonate
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Overview
Description
Ethyl hexafluoroisopropyl carbonate is a fluorinated organic compound with the chemical formula C6H6F6O3. It is a colorless liquid known for its high density and solubility in organic solvents such as ethanol, toluene, and dimethylformamide. This compound is primarily used in organic synthesis and as an additive in lithium batteries due to its unique properties, including high pressure resistance and flame retardancy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexafluoroisopropyl carbonate can be synthesized through the esterification of hexafluoroisopropyl carbonate with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general steps include:
- Mixing hexafluoroisopropyl carbonate with a small amount of acid catalyst in a reaction vessel.
- Adding ethanol to the mixture.
- Heating the reaction mixture to promote esterification.
- Distilling the product to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors and automated distillation systems to optimize the reaction conditions and product isolation .
Chemical Reactions Analysis
Types of Reactions: Ethyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other fluorinated compounds.
Reduction: Reduction reactions can yield alcohols and other reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium persulfate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated esters, alcohols, and substituted carbonates .
Scientific Research Applications
Ethyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Mechanism of Action
The mechanism by which ethyl hexafluoroisopropyl carbonate exerts its effects involves its ability to participate in hydrogen bonding and its high electronegativity due to the presence of fluorine atoms. These properties enhance its reactivity and stability in various chemical environments. In lithium batteries, it forms a stable solid-electrolyte interphase (SEI) layer, which improves battery performance and safety .
Comparison with Similar Compounds
Hexafluoroisopropanol: A fluorinated alcohol used as a solvent in organic synthesis.
Hexafluoroisopropyl methyl ether: A fluorinated ether used as a co-solvent in high-voltage lithium batteries.
Uniqueness: Ethyl hexafluoroisopropyl carbonate stands out due to its dual functionality as both a reagent in organic synthesis and an additive in lithium batteries. Its high pressure resistance and flame retardancy make it particularly valuable in industrial applications .
Biological Activity
Ethyl hexafluoroisopropyl carbonate, a fluorinated organic compound, has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈F₆O₃ and a molecular weight of approximately 254.13 g/mol. The compound features a carbonate functional group attached to a hexafluoroisopropyl moiety, enhancing its reactivity and stability compared to non-fluorinated analogs.
Enzyme Inhibition
Research indicates that compounds containing hexafluoroisopropyl groups exhibit significant biological activity, particularly as inhibitors of specific enzymes involved in endocannabinoid metabolism. Notably, this compound has been studied for its inhibitory effects on:
- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the degradation of endocannabinoids, which play critical roles in pain modulation and neuroprotection. Inhibition of FAAH can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits in pain management .
- Monoacylglycerol Lipase (MAGL) : Similar to FAAH, MAGL is involved in the metabolism of endocannabinoids. Compounds derived from hexafluoroisopropyl derivatives have shown dual inhibition of FAAH and MAGL, making them promising candidates for therapeutic applications .
Case Studies
- Inhibition Potency : A study evaluated various hexafluoroisopropyl carbamates for their inhibitory effects on FAAH and MAGL. One compound exhibited an IC₅₀ value of 0.51 μM against MAGL, comparable to established inhibitors like ABX-1431 (IC₅₀: 0.58 μM). The same compound showed an IC₅₀ of 1 μM towards FAAH, indicating balanced dual inhibition .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications in the alkyl spacer length between the heteroaromatic system and the carbamate moiety significantly affected enzyme inhibitory activity. For example, shortening the ethylene spacer resulted in a loss of FAAH activity while retaining MAGL inhibition .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Biological Activity | Target Enzyme | IC₅₀ Value |
---|---|---|
Inhibition | Fatty Acid Amide Hydrolase (FAAH) | 1 μM |
Inhibition | Monoacylglycerol Lipase (MAGL) | 0.51 μM |
Applications and Implications
The ability of this compound to inhibit FAAH and MAGL suggests potential applications in:
- Pain Management : By increasing endocannabinoid levels through enzyme inhibition, this compound may provide relief from chronic pain conditions.
- Neuroprotection : Enhancing endocannabinoid signaling could offer protective effects against neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O3/c1-2-14-4(13)15-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVIDDPAXNYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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